Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the design and creation of substituted-N-derivatives . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Cancer Therapy
The compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and metabolism, respectively. Inhibition of CDK4 has been shown to induce apoptosis in tumor cells, making this compound a promising candidate for cancer therapy.
Drug Design and Development
Due to its piperidine and piperazine moieties, this compound is a valuable synthetic intermediate in drug design . Piperidine derivatives are present in many pharmaceuticals and are essential for creating drugs with various therapeutic effects.
Biological Studies
The structural complexity of this compound allows for the exploration of biochemical pathways and mechanisms. It can be used to study the checkpoints in cell cycles, which are critical for understanding the proliferation and differentiation of cells .
Pharmacological Research
This compound’s piperidine nucleus is significant in pharmacology. Piperidine derivatives are known for their biological activity and are used in the discovery and evaluation of potential drugs . They are involved in a wide range of pharmacological applications, from central nervous system agents to cardiovascular drugs.
Chemical Synthesis
The compound serves as a key intermediate in the synthesis of more complex molecules. Its versatile structure allows for various chemical transformations, leading to the creation of novel compounds with potential pharmacological activities .
Molecular Modeling
In silico studies often use compounds like this as models to predict the behavior of similar molecules in biological systems. This can accelerate the drug discovery process by identifying promising candidates before synthesis and testing .
Mechanism of Action
Target of Action
The primary targets of Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell cycle progression and energy metabolism .
Biochemical Pathways
The compound affects the cell cycle and energy metabolism pathways. By inhibiting CDK4, it disrupts the G1-S transition in the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The compound has been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM . This suggests that it could have potential applications in cancer therapy .
properties
IUPAC Name |
cyclopentyl-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O/c1-15-13-19(2)11-12-21(15)14-16-7-9-20(10-8-16)18(22)17-5-3-4-6-17/h15-17H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCVEUDWQTWGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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